5,6-Dibromocyclohex-2-ene-1,4-dione
Overview
Description
5,6-Dibromocyclohex-2-ene-1,4-dione, also known as 5,6-dibromo-1,4-cyclohexanedione, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a cyclic diketone composed of two bromine atoms attached to a cyclohexane ring. It has been used in the synthesis of various compounds, and its mechanism of action has been studied for its use in medical applications.
Scientific Research Applications
Bifunctional Monomer for Toughening Polylactide
(Jing & Hillmyer, 2008) discuss the synthesis of a bifunctional monomer from lactide, which, when incorporated into poly(1,5-cyclooctadiene) and copolymerized with DL-lactide, results in novel polymeric alloys with significant improvements in toughness over poly(lactic acid) (PLA) and its binary blend.
Formal Synthesis of Platensimycin
(Zou et al., 2007) describe a formal synthesis of platensimycin through a process involving reductive alkylation and radical cyclization, demonstrating the utility of bicyclic diones in complex organic synthesis.
Generation and Reactions of Dimethylene Cyclohexene Diones
(Kanao & Oda, 1984) report on the thermal ring opening and subsequent reactions of tetrahydrobenzocyclobutene dione to produce 5,6-dimethylene-2-cyclohexene-1,4-dione, leading to polycyclic 1,4-benzoquinones through Diels-Alder reactions and dimers.
Photooxidation to Nonenolizable Cyclohex-2-ene-1,4-diones
(Meijere, Kaufmann, & Erden, 1986) explored the photooxidation of dispiro compounds to yield 1,4-endoperoxides, which upon further chemical transformation provide novel cyclohexene diones.
Regioselective Synthesis from Cyclohexenyl Uracil
(Majumdar et al., 2001) demonstrated a regioselective synthesis pathway from cyclohexenyl uracil to various heterocyclic compounds, showcasing the versatility of cyclohexene diones in heterocycle formation.
Enzymatic Asymmetric Reduction to Chiral Compounds
(Wada et al., 2003) detailed an enzymatic synthesis of a chiral cyclohexanone derivative from a cyclohexen dione, highlighting the potential of biocatalysis in the synthesis of chiral molecules.
properties
IUPAC Name |
5,6-dibromocyclohex-2-ene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPSGOKCNLXUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300857 | |
Record name | 5,6-dibromocyclohex-2-ene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromocyclohex-2-ene-1,4-dione | |
CAS RN |
5273-61-0 | |
Record name | 5273-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-dibromocyclohex-2-ene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.